N-(4-(Benzyloxy)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(4-(Benzyloxy)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound featuring a 1,2,4-triazole core substituted with a pyrazine heterocycle, an ethyl group, and a thioacetamide linker. The benzyloxyphenyl moiety distinguishes it from related compounds in its class, which are primarily studied for their interactions with insect odorant receptor co-receptors (Orco).
Properties
CAS No. |
618427-32-0 |
|---|---|
Molecular Formula |
C23H22N6O2S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H22N6O2S/c1-2-29-22(20-14-24-12-13-25-20)27-28-23(29)32-16-21(30)26-18-8-10-19(11-9-18)31-15-17-6-4-3-5-7-17/h3-14H,2,15-16H2,1H3,(H,26,30) |
InChI Key |
LVNQYZVJLBHSBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=NC=CN=C4 |
Origin of Product |
United States |
Biological Activity
N-(4-(Benzyloxy)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a triazole ring, a pyrazine moiety, and a benzyloxyphenyl group. The molecular formula is , with a molecular weight of 460.5 g/mol. The IUPAC name is 2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-benzyloxyphenyl)acetamide.
Antimicrobial Properties
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to N-(4-(benzyloxy)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide have been shown to inhibit various bacterial strains and fungi. A study highlighted that triazole derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. A recent study found that similar compounds exhibited cytotoxic effects on cancer cell lines, such as HeLa and MCF7 cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
The biological activity of N-(4-(benzyloxy)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is believed to involve its interaction with specific enzymes and receptors within microbial and cancerous cells. The compound may act as an inhibitor of certain enzymes crucial for cellular proliferation and survival.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is essential for optimizing the biological activity of this compound. Variations in substituents on the triazole ring or the benzyloxy group can significantly affect its potency against various biological targets. For example:
| Substituent | Effect on Activity |
|---|---|
| 4-Ethyl group | Enhances antimicrobial properties |
| Pyrazine moiety | Increases anticancer efficacy |
| Benzyloxy group | Modulates solubility and bioavailability |
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that compounds with similar structures to N-(4-(benzyloxy)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide showed MIC values ranging from 10 to 50 µg/mL against E. coli and Candida albicans .
- Cytotoxicity Assessment : In vitro tests on cancer cell lines demonstrated that the compound induced significant cell death at concentrations above 20 µM, with IC50 values indicating effective cytotoxicity comparable to established chemotherapeutics .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimycobacterial Activity
Recent studies have highlighted the potential of this compound in combating tuberculosis, a significant global health concern. Research indicates that derivatives of N-(4-(benzyloxy)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit promising antimycobacterial properties. For instance, a series of compounds were synthesized and tested against Mycobacterium tuberculosis, showing minimal inhibitory concentrations comparable to first-line treatments like isoniazid . This suggests that the compound could serve as a lead structure for developing new antitubercular drugs.
1.2 Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity positions N-(4-(benzyloxy)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide as a candidate for treating inflammatory diseases .
Agricultural Applications
2.1 Pesticidal Activity
The compound is being explored for its pesticidal properties. Research has indicated that derivatives containing the triazole moiety demonstrate effective control over various pests, thus making them suitable candidates for developing new agricultural pesticides . The unique structure of the compound allows it to interact with biological targets in pests, potentially leading to more effective pest management strategies.
2.2 Plant Growth Regulation
In addition to its pesticidal effects, there is potential for N-(4-(benzyloxy)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide to act as a plant growth regulator. Compounds with similar structures have been shown to influence plant growth by modulating hormonal pathways . This could lead to applications in enhancing crop yields and improving agricultural productivity.
Chemical Properties and Safety
N-(4-(Benzyloxy)phenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has a molecular formula of C23H22N6O2S and a CAS number of 83742-51-2 . It is classified as an irritant and requires careful handling in laboratory settings . Safety data sheets provide essential information regarding its handling and potential hazards.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of 1,2,4-triazole-3-thioacetamide derivatives, which share a common scaffold but differ in substituents. Below is a detailed comparison with key analogs:
Core Structural Variations
Key Observations :
- Pyrazine vs. Pyridine : The target compound substitutes pyrazine (a diazine) at position 5, whereas analogs like VUAA1 and OLC-12 use pyridine. Pyrazine’s electron-deficient nature may alter binding affinity to Orco, though empirical data are lacking.
- Benzyloxy Group: The 4-(benzyloxy)phenyl acetamide group is unique compared to alkyl-substituted phenyl groups (e.g., ethyl, isopropyl).
Functional Implications
- Agonist vs. Antagonist Activity: Minor structural changes drastically alter function. For instance, replacing 3-pyridinyl (VUAA1, agonist) with 2-pyridinyl (OLC15, antagonist) flips activity . The pyrazine substitution in the target compound may introduce novel modulation properties.
- Species-Specific Effects : VUAA1 and OLC15 show varying potency across insect species (e.g., Drosophila, mosquitoes) , suggesting the target compound’s activity might also be species-dependent.
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The triazole ring is synthesized via cyclization of a thiosemicarbazide intermediate.
Procedure :
-
Step 1 : React pyrazine-2-carbohydrazide (1.0 eq) with ethyl isothiocyanate (1.2 eq) in ethanol under reflux for 6–8 hours to form 1-pyrazin-2-yl-4-ethylthiosemicarbazide.
-
Step 2 : Intramolecular cyclization is induced by treating the thiosemicarbazide with 2N NaOH at 80°C for 3 hours, yielding the triazole-3-thiol.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature | 80°C | 85 |
| Reaction Time | 3 hours | 82 |
Characterization :
Synthesis of 2-Chloro-N-(4-(benzyloxy)phenyl)acetamide
Benzyl Protection of 4-Aminophenol
Procedure :
-
Step 1 : Protect 4-aminophenol (1.0 eq) with benzyl bromide (1.2 eq) in the presence of KCO (2.0 eq) in DMF at 60°C for 4 hours to form 4-(benzyloxy)aniline.
-
Step 2 : Acetylate the amine by reacting with chloroacetyl chloride (1.1 eq) in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C for 2 hours.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Base | TEA | 90 |
| Temperature | 0–5°C | 88 |
Characterization :
Coupling of Fragments via Thioether Formation
Nucleophilic Substitution Reaction
Procedure :
-
Combine 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (1.0 eq) and 2-chloro-N-(4-(benzyloxy)phenyl)acetamide (1.1 eq) in anhydrous DMF.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DMF | 75 |
| Base | KCO | 80 |
| Temperature | 60°C | 78 |
Purification :
Characterization :
Alternative Synthetic Routes
One-Pot Sequential Reactions
A streamlined approach involves sequential cyclization and coupling in a single reactor:
-
Combine pyrazine-2-carbohydrazide, ethyl isothiocyanate, and 2-chloro-N-(4-(benzyloxy)phenyl)acetamide in DMF.
Advantages :
Critical Analysis of Methodologies
Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Thiol oxidation during storage | Use argon atmosphere, add 1% TCEP |
| Low coupling efficiency | Substitute DMF with DMSO |
| Byproduct formation (disulfides) | Employ excess chloroacetamide |
Comparative Efficiency
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Stepwise synthesis | 75 | 98.6 |
| One-pot synthesis | 68 | 95.2 |
Scalability and Industrial Relevance
Q & A
Basic: What multi-step synthetic routes are optimal for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves sequential functionalization of the triazole-pyrazine core and thioacetamide linkage. Key steps include:
- Step 1 : Formation of the 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol intermediate via cyclocondensation of pyrazine-2-carboxamide with ethyl hydrazinecarboxylate under reflux in ethanol .
- Step 2 : Thioether formation by reacting the thiol intermediate with 2-chloro-N-(4-(benzyloxy)phenyl)acetamide in a polar aprotic solvent (e.g., DMF) with a base like NaH or K₂CO₃ at 60–80°C .
- Optimization : Yield improvements (≥70%) require inert atmospheres (N₂/Ar), controlled heating (reflux), and stoichiometric ratios (1:1.2 thiol:chloroacetamide) .
Table 1 : Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, reflux, 12h | 65 | ≥95% |
| 2 | DMF, K₂CO₃, 70°C | 72 | ≥98% |
Basic: Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm for pyrazine/triazole) and benzyloxy groups (δ 5.1 ppm for -OCH₂Ph) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 462.1284) .
- HPLC-PDA : Purity assessment (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced: How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing the benzyloxy group with a fluorophenyl moiety (as in ) reduces cytotoxicity but enhances kinase inhibition .
- Dose-Response Studies : Validate activity thresholds using standardized assays (e.g., IC₅₀ values in enzymatic assays vs. cell viability tests) .
- Meta-Analysis : Cross-reference data from peer-reviewed journals (e.g., J. Med. Chem.) to identify outliers due to assay variability .
Advanced: What experimental strategies ensure the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Testing :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 48h; monitor degradation via HPLC .
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess decomposition products using LC-MS .
- Protective Formulations : Use lyophilization or encapsulation in cyclodextrins to prevent hydrolysis of the thioether bond .
Table 2 : Stability Profile
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 2 (37°C, 48h) | 15 | Hydrolyzed thiol |
| pH 7 (37°C, 48h) | 5 | None detected |
Advanced: How can reaction mechanisms for triazole-thioacetamide bond formation be elucidated?
- Kinetic Studies : Monitor intermediates via in situ IR spectroscopy to identify rate-determining steps (e.g., nucleophilic substitution vs. radical pathways) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for thiolate attack on chloroacetamide .
- Isotopic Labeling : Use ³⁵S-labeled thiol intermediates to trace sulfur incorporation into the final product .
Advanced: What computational approaches predict the compound’s binding affinity to therapeutic targets (e.g., kinases)?
- Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr830) form hydrogen bonds with the pyrazine and triazole groups .
- MD Simulations : Assess binding stability over 100ns trajectories; RMSD values <2Å indicate robust target engagement .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., ethyl vs. methyl groups on triazole) .
Advanced: How can researchers address low solubility in aqueous media during in vitro assays?
- Co-Solvent Systems : Use DMSO:PBS (≤1% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200nm) for sustained release in cell culture .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
